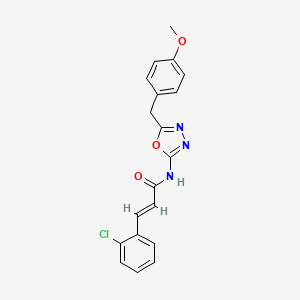
(E)-3-(2-chlorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acrylamide
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acrylamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and it is believed to have a wide range of potential applications in the field of biological and medical research.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acrylamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways in cells, leading to the disruption of various cellular processes. This compound has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, and it has also been shown to modulate the activity of various neurotransmitter receptors.
Biochemical and Physiological Effects:
(E)-3-(2-chlorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be responsible for its antimicrobial and anticancer properties. Additionally, this compound has been found to modulate the activity of various neurotransmitter systems, leading to its potential applications in the field of neuroscience.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-3-(2-chlorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acrylamide in lab experiments include its broad range of potential applications and its relatively low toxicity. However, the limitations of using this compound include its relatively complex synthesis method and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of (E)-3-(2-chlorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acrylamide. One potential direction is the further study of its potential applications in the field of neuroscience, particularly in the treatment of anxiety and depression. Additionally, this compound could be further studied for its potential applications in the field of cancer research, as it has shown promising results as an anticancer agent. Finally, the synthesis method of this compound could be further optimized to improve its yield and reduce its complexity.
Aplicaciones Científicas De Investigación
(E)-3-(2-chlorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acrylamide has been studied for its potential applications in various scientific research fields. It has been shown to have antimicrobial activity against various strains of bacteria and fungi, and it has also been studied for its potential as an anticancer agent. Additionally, this compound has been shown to have potential applications in the field of neuroscience, as it has been found to have anxiolytic and antidepressant-like effects in animal models.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-25-15-9-6-13(7-10-15)12-18-22-23-19(26-18)21-17(24)11-8-14-4-2-3-5-16(14)20/h2-11H,12H2,1H3,(H,21,23,24)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICFCUGPHISGBX-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



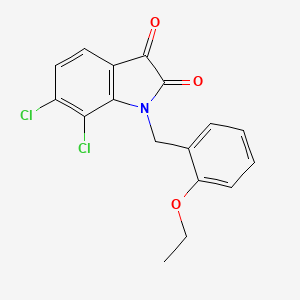

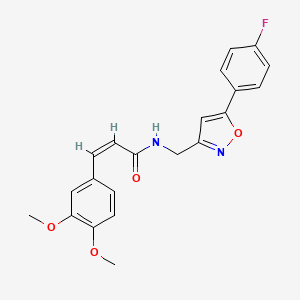

![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate](/img/structure/B3415076.png)
![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(N-butyl-N-methylsulfamoyl)benzoate](/img/structure/B3415078.png)
![2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-cyclohexyl-N-methylsulfamoyl)benzoate](/img/structure/B3415083.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B3415101.png)

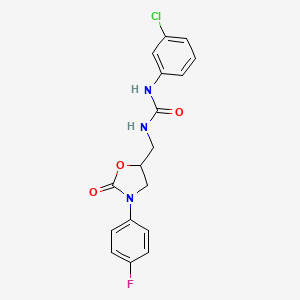
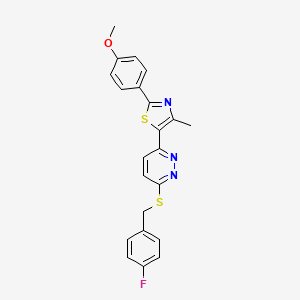
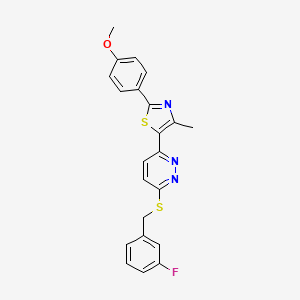
![N-(5-chloro-2-cyanophenyl)-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B3415154.png)
![7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B3415162.png)